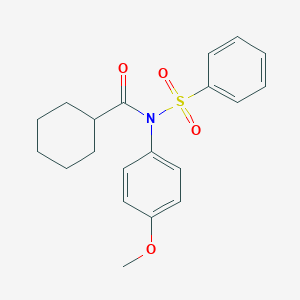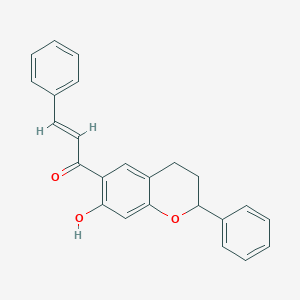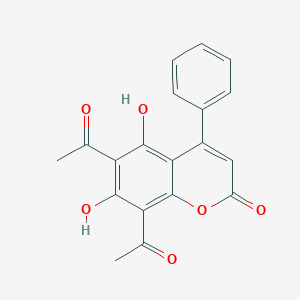
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. It was first synthesized in 2015 by researchers at the University of Queensland, Australia. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
作用機序
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is a multi-protein complex that is involved in the production of pro-inflammatory cytokines. This compound blocks the production of these cytokines by preventing the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of preclinical models of inflammation. It has also been shown to reduce the severity of inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis. This compound has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its specificity for the NLRP3 inflammasome. It does not affect other components of the innate immune system, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and can be produced in large quantities in a laboratory setting. One limitation of this compound is its lack of selectivity for different inflammasomes. It has been shown to inhibit other inflammasomes, but to a lesser extent than the NLRP3 inflammasome. This lack of selectivity may limit its therapeutic potential in certain inflammatory diseases.
将来の方向性
There are several future directions for the research and development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of focus is the development of this compound derivatives with improved pharmacokinetic properties. These derivatives could have improved bioavailability and could be more effective in treating inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成法
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbonyl)-4-methoxyphenylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of inflammation and has shown promising results as a potential therapeutic agent for a variety of inflammatory diseases. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the production of pro-inflammatory cytokines. This compound has been shown to be effective in reducing inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis.
特性
分子式 |
C20H23NO4S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-14-12-17(13-15-18)21(20(22)16-8-4-2-5-9-16)26(23,24)19-10-6-3-7-11-19/h3,6-7,10-16H,2,4-5,8-9H2,1H3 |
InChIキー |
BLFVQKOJOBDUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
